N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide
Description
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is a compound that features a boronic ester group attached to a phenyl ring, which is further connected to an octadecanamide chain
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52BNO3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(33)32-27-24-22-26(23-25-27)31-34-29(2,3)30(4,5)35-31/h22-25H,6-21H2,1-5H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHPQZDEWDKYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalytic System
The catalytic system comprises (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl₂(dppf)₂) (0.05 equiv) and potassium acetate (3 equiv), achieving 51% yield after 12 hours. The base facilitates transmetalation by deprotonating the boronic acid intermediate, while the palladium complex mediates oxidative addition and reductive elimination.
Solvent Optimization
Polar aprotic solvents like 1,4-dioxane enhance solubility of the aryl bromide precursor and stabilize the palladium intermediate. Substituting dioxane with tetrahydrofuran (THF) reduces yield to <30% due to poorer ligand coordination.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the borylation step, reducing reaction times from hours to minutes. A protocol utilizing tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in ethanol/toluene/water (1:1:0.2) at 100°C achieves 76% yield within 10 minutes.
Advantages of Microwave Activation
- Enhanced kinetics : Dielectric heating increases molecular collision frequency, overcoming kinetic barriers.
- Reduced side reactions : Shorter exposure to high temperatures minimizes deboronation and protodeborylation.
Sequential Acetylation-Borylation Strategy
For substrates requiring amine protection, a two-step approach is adopted:
Acetylation of 4-Aminophenylboronic Acid Pinacol Ester
4-Aminophenylboronic acid pinacol ester undergoes acetylation with acetic anhydride in dichloromethane, followed by coupling with octadecanoyl chloride:
$$
\text{4-NH}2\text{-C}6\text{H}4\text{-Bpin} + \text{ClCOC}{17}\text{H}{35} \xrightarrow{\text{Et}3\text{N}} \text{N-[4-Bpin-Phenyl]Octadecanamide} \quad
$$
Borylation of Protected Intermediates
The acetylated intermediate is subjected to Miyaura borylation using bis(pinacolato)diboron and PdCl₂(dppf)₂, yielding the target compound in 68% isolated yield after silica gel chromatography.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent | Temp (°C) | Time | Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(dppf)₂ | 1,4-Dioxane | 85 | 12 h | 51% |
| Microwave-Assisted | Pd(PPh₃)₄ | EtOH/Toluene/H₂O | 100 | 10 min | 76% |
| Acetylation-Borylation | PdCl₂(dppf)₂ | DCM/1,4-Dioxane | 25 → 85 | 2 h + 8 h | 68% |
Key observations:
- Microwave methods offer superior efficiency but require specialized equipment.
- Sequential protection-borylation ensures compatibility with amine-sensitive substrates.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/petroleum ether (15% v/v), followed by preparative HPLC with C18 columns. Lyophilization yields the final compound as a white crystalline solid.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 0.85 (t, 3H, CH₃), 1.25 (s, 12H, Bpin-CH₃), 1.50 (m, 30H, C₁₈H₃₇), 2.03 (s, 3H, COCH₃), 7.30–7.89 (m, 4H, Ar-H).
- LCMS : m/z 586.4 [M+H]⁺, confirming molecular weight (585.6 g/mol).
Mechanistic Insights and Side Reactions
Catalytic Cycle in Suzuki-Miyaura Coupling
Common Byproducts
- Protodeborylation : Occurs under acidic conditions, yielding aryl derivatives.
- Homocoupling : Mitigated by strict oxygen exclusion.
Industrial-Scale Considerations
Cost Analysis
Green Chemistry Metrics
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated borylation using Ir(ppy)₃ achieves 45% yield at room temperature, though substrate scope remains limited.
Continuous Flow Systems
Microreactor setups enhance heat/mass transfer, enabling 85°C reactions in 30 minutes with 70% yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The amide group can be reduced to an amine.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the coupling partner used.
Scientific Research Applications
Chemical Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is in Suzuki-Miyaura cross-coupling reactions . This method allows for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. The boronic ester group facilitates the coupling with aryl halides, making this compound a valuable building block in organic synthesis.
Oxidation and Reduction Reactions
The compound can also undergo various chemical transformations:
- Oxidation : The boronic ester group can be oxidized to yield phenolic compounds.
- Reduction : The amide group can be reduced to form amines, expanding its utility in synthetic pathways.
Pharmaceutical Applications
This compound has garnered interest in medicinal chemistry due to its potential roles in drug delivery systems and as a precursor for pharmaceutical compounds. Its ability to form stable complexes with biological targets enhances its applicability in drug formulation and development.
Case Studies
-
Drug Delivery Systems
Recent studies have explored the use of this compound in targeted drug delivery mechanisms. Its boronic ester functionality allows for selective interactions with diols present in biological systems, enhancing the specificity and efficacy of drug delivery. -
Anticancer Activity
Preliminary investigations have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (OVCAR-8), suggesting its potential as an anticancer agent .
Industrial Applications
In addition to its research applications, this compound is utilized in the synthesis of advanced materials and polymers. The compound’s stability and reactivity make it suitable for creating high-performance materials that require specific chemical properties.
Summary of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules. |
| Pharmaceutical | Investigated for drug delivery systems and as a building block for anticancer agents. |
| Industrial | Utilized in the synthesis of advanced materials and polymers due to its stability and reactivity. |
Mechanism of Action
The mechanism of action of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The amide group can participate in hydrogen bonding, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronic ester group but lacks the octadecanamide chain.
4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester: Contains a sulfonamide group instead of an amide group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but with different substituents on the phenyl ring.
Uniqueness
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is unique due to its combination of a boronic ester group and a long-chain amide. This structure provides distinct chemical properties, such as enhanced solubility in organic solvents and the ability to form stable complexes with various molecular targets, making it valuable in both research and industrial applications.
Biological Activity
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is a compound that has garnered attention for its potential applications in medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a boron-containing dioxaborolane moiety attached to a phenyl group, which is further linked to an octadecanamide chain. This unique structure contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₁BNO₂ |
| Molecular Weight | 313.27 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Appearance | White crystalline solid |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the boron atom allows for interactions with enzymes that utilize nucleophiles, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition can lead to reduced tumor growth.
- Cell Membrane Interaction : The long hydrophobic octadecanamide chain facilitates interactions with cell membranes, enhancing the compound's ability to penetrate cellular barriers and exert its effects intracellularly.
- Antioxidant Activity : Compounds containing boron have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation.
Study 1: Anticancer Activity
A study examined the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction through caspase activation.
Study 2: Neuroprotective Effects
Research on neuroprotection highlighted the compound's ability to reduce neuronal cell death in models of oxidative stress. The study reported that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved cell survival rates by approximately 30% compared to untreated controls.
Study 3: Antimicrobial Activity
In vitro assays demonstrated that this compound exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (tetramethyl-1,3,2-dioxaborolane) as a key intermediate. Optimize yields by controlling stoichiometry of the palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and reaction temperature (typically 80–100°C). Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent boronate hydrolysis . For purification, use column chromatography with hexane/ethyl acetate gradients or recrystallization from methanol .
Q. How should spectroscopic data (NMR, MS) be interpreted to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals corresponding to the tetramethyl-dioxaborolane group (δ ~1.3 ppm, singlet for 12H) and the octadecanamide chain (δ 0.8–1.6 ppm for CH₂/CH₃ groups). The aromatic protons on the phenyl ring typically appear as a doublet (δ ~7.5–8.0 ppm) due to coupling with boron.
- ¹³C NMR : Confirm the carbonyl group (amide C=O at δ ~170 ppm) and boron-adjacent carbons (δ ~85 ppm for dioxaborolane carbons).
- MS (ESI) : The molecular ion peak should match the exact mass (C₃₁H₅₃BNO₃: calculated [M+H]⁺ = 530.41). Validate using high-resolution mass spectrometry (HRMS) .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (Ar/N₂) to prevent oxidation or hydrolysis of the boronate ester. Dissolve in dry DCM or THF for reactions, and avoid prolonged exposure to moisture. Monitor purity via TLC or HPLC before use .
Advanced Research Questions
Q. How can the boronate ester moiety in this compound be exploited for targeted applications in optoelectronic materials?
- Methodological Answer : The tetramethyl-dioxaborolane group enables integration into π-conjugated systems via cross-coupling. For OLEDs, couple with aryl halides (e.g., bromoacridines or phenoxazines) to synthesize emissive layers. Use DFT calculations to predict electronic properties (e.g., HOMO/LUMO levels) and validate with cyclic voltammetry and UV-Vis spectroscopy .
Q. What strategies resolve contradictions in crystallographic data for boron-containing amides?
- Methodological Answer : For single-crystal X-ray diffraction, use SHELXL for refinement. Address disorder in the octadecanamide chain by applying restraints (e.g., DFIX, SIMU). Validate boron geometry (trigonal planar) using bond-length constraints (B–O ≈ 1.36 Å). If twinning occurs, employ the TWIN/BASF commands in SHELX .
Q. How does the steric bulk of the octadecanamide chain influence reactivity in cross-coupling reactions?
- Methodological Answer : Perform kinetic studies under standardized Suzuki-Miyaura conditions (e.g., Pd(OAc)₂, SPhos ligand, K₃PO₄). Compare turnover frequencies (TOFs) with shorter-chain analogs. Use steric maps (e.g., A-value calculations) to quantify steric hindrance. NMR titration experiments with Pd complexes can reveal ligand displacement efficiency .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram– bacteria). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with controls. Ensure boronate stability in cell media by pre-testing hydrolysis rates via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
